![molecular formula C16H12N2O5 B2615253 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 301312-49-2](/img/structure/B2615253.png)
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C16H12N2O5 It is known for its unique structure, which includes a furan ring substituted with a methoxyphenyl group and a diazinane trione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with barbituric acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and other substituents on the furan ring can be substituted with different functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用机制
The mechanism of action of 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione lies in its methoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-10-4-2-9(3-5-10)13-7-6-11(23-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURPSZIXKPGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
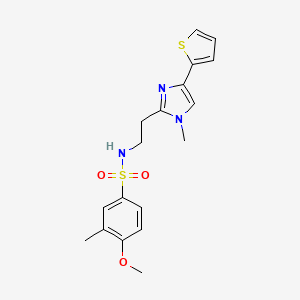
![(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2615173.png)
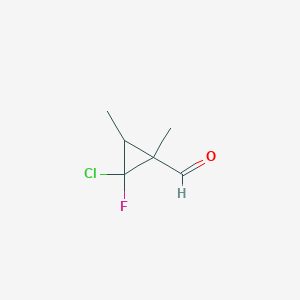
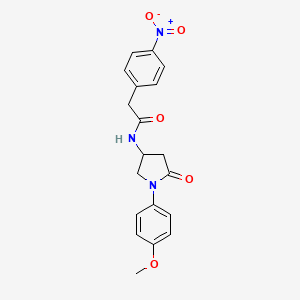
![2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2615178.png)
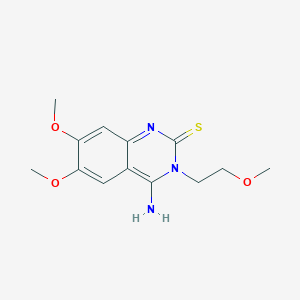
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2615182.png)
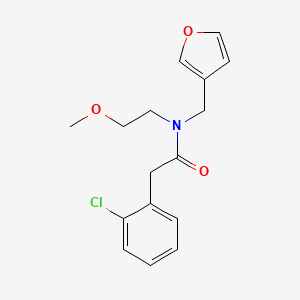
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2615185.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2615191.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2615193.png)
